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molecular formula C10H16O3 B1589695 Ethyl 3-cyclopentyl-3-oxopropanoate CAS No. 24922-00-7

Ethyl 3-cyclopentyl-3-oxopropanoate

Cat. No. B1589695
M. Wt: 184.23 g/mol
InChI Key: MUDKQMLLCRJCEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06967204B2

Procedure details

Sodium pellets (3.1 g, 135 mmol) were dissolved in ethanol (100 ml) under nitrogen at room temperature and a solution of diethyloxalate (18.4 ml, 135 mmol) and 1-cyclopentylethanone (16.7 g, 149 mmol) was added dropwise at room temperature over 30 minutes. The reaction was diluted with ethanol (100 ml), heated to 60° C. and stirred at this temperature for 2 hours. After cooling to room temperature the reaction was poured onto ice-cold 2N HCl (200 ml) and extracted with diethylether (300 ml) and ethyl acetate (300 ml). The combined organic extracts were dried over MgSO4, concentrated under reduced pressure and the residue was purified by flash column chromatography on silica gel eluting with pentane:ethyl acetate (6:1, by volume) to give 3-cyclopentyl-3-oxo-propionc acid ethyl ester (23.8 g) as an orange oil. 1H NMR (400 MHz, CDCl3): δ=14.38-14.65 (1H, brs), 6.83 (1H, s), 4.30-4.39 (2H, quart), 2.82-2.92 (1H, quin), 1.83-1.96 (2H, m), 1.57-1.83 (6H, 2×m), 1.33-1.40 (3H, t) ppm. LRMS (electrospray): m/z [M−H]+ 211.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18.4 mL
Type
reactant
Reaction Step Two
Quantity
16.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].C(O[C:5](=O)[C:6]([O:8][CH2:9][CH3:10])=[O:7])C.[CH:12]1([C:17](=[O:19])C)[CH2:16][CH2:15][CH2:14][CH2:13]1>C(O)C>[CH2:9]([O:8][C:6](=[O:7])[CH2:5][C:17]([CH:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1)=[O:19])[CH3:10] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
18.4 mL
Type
reactant
Smiles
C(C)OC(C(=O)OCC)=O
Name
Quantity
16.7 g
Type
reactant
Smiles
C1(CCCC1)C(C)=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the reaction
ADDITION
Type
ADDITION
Details
was poured onto ice-cold 2N HCl (200 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether (300 ml) and ethyl acetate (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography on silica gel eluting with pentane:ethyl acetate (6:1, by volume)
CUSTOM
Type
CUSTOM
Details
to give 3-cyclopentyl-3-oxo-propionc acid ethyl ester (23.8 g) as an orange oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)OC(CC(=O)C1CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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